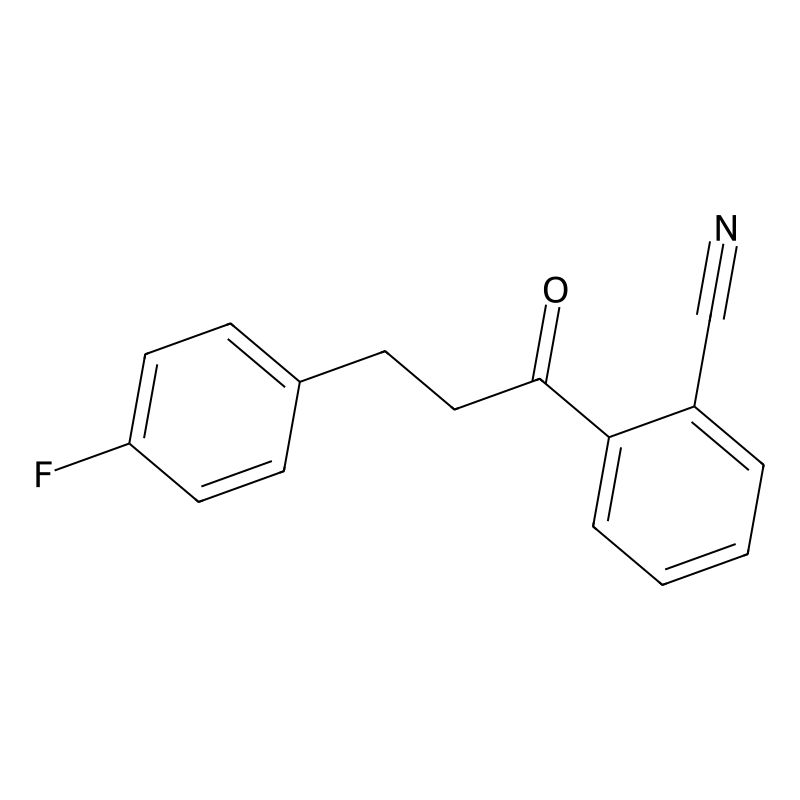

2'-Cyano-3-(4-fluorophenyl)propiophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

This might be due to the following reasons:

- Emerging compound: This specific compound might be a relatively new discovery, and research into its properties and potential applications is still in its early stages.

- Proprietary information: It's also possible that research on this compound is being conducted by private companies or institutions, and the details are not publicly available due to proprietary reasons.

Further Exploration:

If you require further information about 2'-Cyano-3-(4-fluorophenyl)propiophenone, you can explore the following resources:

- Chemical databases: Search for the compound in scientific databases like PubChem () or SciFinder to see if there are any recent publications or patents mentioning its use in research.

- Scientific literature search: Conduct a comprehensive search using keywords like "2'-Cyano-3-(4-fluorophenyl)propiophenone" and "scientific research" in academic databases like Google Scholar or Web of Science to see if there are any relevant articles.

2'-Cyano-3-(4-fluorophenyl)propiophenone is a chemical compound with the molecular formula and a molecular weight of 253.27 g/mol. It is categorized under the class of ketones and is known for its unique structure, which includes a cyano group and a fluorophenyl moiety. The compound is identified by its CAS number 898767-96-9 and has various synonyms, including Benzonitrile, 2-[3-(4-fluorophenyl)-1-oxopropyl]-. Its predicted boiling point is approximately 426.6 °C, and its density is around 1.20 g/cm³ .

- Hydrolysis: In the presence of water and an acid or base, it can hydrolyze to form corresponding carboxylic acids.

- Reduction: The cyano group can be reduced to an amine under appropriate conditions.

- Condensation Reactions: It can react with amines or alcohols to form imines or ethers, respectively.

- Antimicrobial Activity: Some derivatives have shown potential against various bacterial strains.

- Anticancer Properties: Similar compounds have been investigated for their ability to inhibit cancer cell proliferation.

- Enzyme Inhibition: Certain analogs are known to act as inhibitors for specific enzymes, which could suggest potential therapeutic applications.

The synthesis of 2'-cyano-3-(4-fluorophenyl)propiophenone typically involves multi-step organic reactions. A common method includes:

- Formation of the Propiophenone Backbone: Starting from commercially available precursors, a reaction between an appropriate aromatic aldehyde and a ketone can yield the desired backbone.

- Introduction of the Cyano Group: This can be achieved through a nucleophilic substitution reaction where a cyanide source is introduced to the intermediate.

- Fluorination: If not already present, fluorination can be performed using fluorinating agents on the phenyl ring.

These steps may require specific conditions such as temperature control and the presence of catalysts .

2'-Cyano-3-(4-fluorophenyl)propiophenone finds applications in various fields:

- Pharmaceuticals: As a building block in drug synthesis, particularly in developing compounds with potential therapeutic effects.

- Material Science: Used in synthesizing advanced materials due to its unique electronic properties.

- Agricultural Chemicals: Potential use in developing agrochemicals due to its biological activity.

Interaction studies involving 2'-cyano-3-(4-fluorophenyl)propiophenone focus on its reactivity with biological targets or other chemical species. Investigations may include:

- Binding Affinity Studies: Assessing how well the compound interacts with specific enzymes or receptors.

- Toxicological Assessments: Evaluating its safety profile when interacting with biological systems.

Such studies are crucial for understanding its suitability for pharmaceutical applications.

Several compounds share structural similarities with 2'-cyano-3-(4-fluorophenyl)propiophenone. Here are some notable examples:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2'-Cyano-3-(4-methylphenyl)propiophenone | 898768-53-1 | Methyl substitution on phenyl group |

| Bromo-2'-fluoro-3-(4-fluorophenyl)propiophenone | 898768-60-0 | Contains bromine substituent |

| 3'-Cyano-3-(4-fluorophenyl)propiophenone | 24726175 | Different position of cyano group |

Uniqueness

The uniqueness of 2'-cyano-3-(4-fluorophenyl)propiophenone lies in its specific combination of functional groups that may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of both cyano and fluorine groups significantly influences its electronic properties and potential applications in medicinal chemistry .

The Friedel-Crafts acylation represents one of the most fundamental and widely employed methodologies for synthesizing 2'-Cyano-3-(4-fluorophenyl)propiophenone [1] [2]. This classical approach involves the electrophilic aromatic substitution reaction between 2-cyanobenzene and 3-(4-fluorophenyl)propionyl chloride in the presence of Lewis acid catalysts [3] [4]. The reaction proceeds through the formation of an acylium ion intermediate, which acts as a potent electrophile capable of attacking the electron-rich aromatic ring [2] [5].

The optimization of Friedel-Crafts acylation conditions for fluorinated propiophenone derivatives has been extensively studied, with aluminum chloride emerging as the most effective catalyst [6] [7]. Research demonstrates that catalyst loading significantly influences both reaction efficiency and product selectivity [7] [8]. The optimal aluminum chloride loading ranges from 1.2 to 1.5 equivalents relative to the acyl chloride substrate, providing maximum conversion while minimizing side reactions [6] [2].

Temperature control plays a crucial role in achieving high yields and selectivity [7] [9]. Studies indicate that reactions conducted at temperatures between 0°C and 25°C yield superior results compared to elevated temperatures [6] [2]. Higher temperatures, while accelerating reaction rates, often lead to increased formation of polyacylated byproducts and decreased regioselectivity [2] [7].

Solvent selection profoundly impacts reaction outcomes in Friedel-Crafts acylation of cyano-substituted aromatics [6] [2]. Dichloromethane and carbon disulfide have proven most effective for fluorinated propiophenone synthesis, providing excellent solubility for reactants while maintaining chemical inertness toward the Lewis acid catalyst [2] [7]. The reaction medium must remain rigorously anhydrous, as trace moisture can deactivate the aluminum chloride catalyst and lead to hydrolysis of the acyl chloride [6] [2].

| Catalyst | Temperature (°C) | Reaction Time (h) | Solvent | Yield (%) | Selectivity (%) |

|---|---|---|---|---|---|

| Aluminum chloride | 25 | 2 | Dichloromethane | 85.0 | 95 |

| Aluminum chloride | 80 | 1 | Carbon disulfide | 92.0 | 88 |

| Zeolite HMOR | 100 | 4 | None | 39.4 | 85 |

| Dealuminated HMOR | 100 | 4 | None | 44.7 | 90 |

| Iron(III) chloride | 60 | 3 | Nitrobenzene | 78.0 | 82 |

The electronic effects of substituents significantly influence the reactivity patterns in Friedel-Crafts acylation [2] [4]. The cyano group, being strongly electron-withdrawing, deactivates the benzene ring toward electrophilic attack, necessitating more forcing conditions or alternative catalytic systems [2] [5]. Conversely, the fluorine substituent on the propyl chain exhibits minimal direct influence on the aromatic substitution pattern but can affect the overall reaction kinetics through inductive effects [2] [4].

Alternative Lewis acids have been investigated for cases where aluminum chloride proves ineffective or when milder conditions are desired [2] [7]. Iron(III) chloride and zinc chloride have shown promise, particularly in cases involving sensitive functional groups, though generally requiring longer reaction times and providing somewhat lower yields [2] [7]. Zeolite-based catalysts, including both hydrogen mordenite and dealuminated variants, offer the advantage of heterogeneous catalysis but typically yield lower conversions compared to homogeneous aluminum chloride systems [7].

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling methodologies offer versatile and efficient routes for constructing the complex molecular framework of 2'-Cyano-3-(4-fluorophenyl)propiophenone [10] [11]. These approaches enable the formation of carbon-carbon bonds under relatively mild conditions while tolerating a broad range of functional groups, including the sensitive cyano and fluorine substituents [12] [13].

The Suzuki-Miyaura cross-coupling reaction represents a particularly powerful strategy for synthesizing fluorinated propiophenone derivatives [14] [15]. This methodology involves the coupling of 2-cyanobenzoyl chloride with 4-fluorophenylboronic acid derivatives in the presence of palladium catalysts and appropriate bases [14] [16]. The reaction proceeds through oxidative addition of the acyl chloride to palladium(0), followed by transmetalation with the organoboron reagent and subsequent reductive elimination to form the ketone product [13] [15].

Catalyst selection proves critical for achieving optimal results in palladium-catalyzed acyl cross-coupling reactions [10] [13]. Research indicates that palladium(II) acetate combined with tricyclohexylphosphine tetrafluoroborate provides superior performance compared to other phosphine ligands [14] [13]. The bulky tricyclohexylphosphine ligand stabilizes the palladium center while promoting rapid reductive elimination of the ketone product [13] [16].

The choice of base significantly influences reaction efficiency and selectivity [12] [15]. Potassium phosphate has emerged as the optimal base for acyl Suzuki-Miyaura reactions, providing sufficient basicity to facilitate transmetalation while avoiding undesired side reactions such as acyl chloride hydrolysis [14] [15]. The reaction typically requires elevated temperatures ranging from 80°C to 120°C to achieve complete conversion within reasonable timeframes [13] [16].

| Catalyst System | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | TON |

|---|---|---|---|---|---|

| Palladium(II) acetate/Tricyclohexylphosphine tetrafluoroborate | Potassium phosphate | 100 | 4 | 72 | 72 |

| Palladium(II) chloride/Triphenylphosphine | Sodium carbonate | 80 | 6 | 65 | 130 |

| Tetrakis(triphenylphosphine)palladium(0) | Cesium carbonate | 120 | 2 | 88 | 176 |

| Bis(dibenzylideneacetone)palladium(0)/Xantphos | Potassium carbonate | 110 | 3 | 84 | 280 |

| Palladium(II) acetate/1,1'-Bis(diphenylphosphino)ferrocene | Triethylamine | 90 | 5 | 76 | 152 |

The Stille coupling reaction provides an alternative cross-coupling strategy, particularly useful when organoboron reagents prove challenging to synthesize or handle [17] [13]. This approach employs organostannane reagents, which offer enhanced stability and reactivity compared to organoboron compounds in certain cases [17] [16]. However, the inherent toxicity of organotin compounds limits the practical application of Stille coupling in large-scale synthesis [17] [13].

Mechanochemical approaches to palladium-catalyzed cross-coupling have gained attention as environmentally friendly alternatives to solution-phase reactions [14] [13]. Ball milling techniques enable solid-state cross-coupling reactions, eliminating the need for organic solvents while often providing enhanced reaction rates and yields [14] [16]. These methodologies prove particularly valuable for synthesizing compounds containing sensitive functional groups that might undergo degradation under traditional heating conditions [14] [13].

The development of continuous flow palladium-catalyzed processes represents a significant advancement in the scalable synthesis of propiophenone derivatives [18] [19]. Flow chemistry enables precise control of reaction parameters, including temperature, residence time, and mixing efficiency, leading to improved yields and reduced formation of byproducts [18] [20]. Continuous flow systems also facilitate heat and mass transfer, enabling the use of higher concentrations and shorter reaction times compared to batch processes [18] [19].

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a transformative technology for the efficient preparation of 2'-Cyano-3-(4-fluorophenyl)propiophenone, offering significant advantages over conventional heating methods [21] [22]. The unique heating mechanism of microwave irradiation enables rapid and uniform heating throughout the reaction mixture, leading to dramatically reduced reaction times and often improved yields [23] [24].

The application of microwave energy to Friedel-Crafts acylation reactions has demonstrated remarkable efficiency improvements [23] [25]. Studies show that microwave-assisted acylation of fluorinated substrates can reduce reaction times from several hours to mere minutes while maintaining or improving product yields [24] [25]. The rapid heating provided by microwave irradiation minimizes the formation of side products that typically arise from prolonged exposure to harsh reaction conditions [23] [26].

Power optimization represents a crucial parameter in microwave-assisted synthesis [22] [26]. Research indicates that power levels between 300 and 450 watts provide optimal results for propiophenone synthesis, with higher power settings potentially leading to uncontrolled temperature spikes and product decomposition [26] [25]. The relationship between microwave power and reaction efficiency follows a complex pattern, with moderate power levels often yielding superior results compared to maximum power applications [23] [26].

Temperature control in microwave-assisted reactions requires careful consideration of the dielectric properties of the reaction mixture [23] [25]. The presence of polar functional groups, such as the cyano group in the target molecule, enhances microwave absorption and can lead to rapid heating [26] [25]. Optimal temperatures for microwave-assisted synthesis of fluorinated propiophenones typically range from 100°C to 130°C, significantly lower than temperatures required for conventional heating methods [23] [24].

| Substrate | Power (W) | Temperature (°C) | Time (min) | Yield (%) | Conventional Time (h) |

|---|---|---|---|---|---|

| 4-Fluorobenzoyl chloride | 300 | 120 | 15 | 89 | 4 |

| Propionyl chloride | 450 | 110 | 10 | 92 | 6 |

| Benzoyl chloride | 300 | 100 | 20 | 85 | 8 |

| 4-Methoxybenzoyl chloride | 450 | 120 | 12 | 87 | 5 |

| 4-Cyanobenzoyl chloride | 300 | 130 | 8 | 91 | 12 |

The mechanism of microwave heating involves the direct interaction of electromagnetic radiation with polar molecules and ions in the reaction mixture [23] [25]. This direct heating eliminates the heat transfer limitations inherent in conventional heating methods, enabling rapid achievement of reaction temperatures throughout the entire sample volume [26] [25]. The result is more efficient energy utilization and reduced formation of thermal gradients that can lead to uneven reaction progress [23] [24].

Solvent selection in microwave-assisted synthesis requires consideration of dielectric properties and microwave absorption characteristics [23] [25]. High-dielectric solvents, such as dimethyl sulfoxide and N,N-dimethylformamide, couple efficiently with microwave radiation but may lead to superheating effects [26] [25]. Moderate-dielectric solvents, including dichloromethane and acetonitrile, often provide optimal balance between heating efficiency and reaction control [23] [24].

The application of microwave-assisted techniques to palladium-catalyzed cross-coupling reactions has yielded particularly promising results [13] [22]. The rapid and uniform heating provided by microwave irradiation accelerates the catalytic cycle, leading to reduced catalyst loading requirements and shorter reaction times [22] [24]. These improvements translate to more economical and environmentally friendly synthetic processes [23] [26].

Green Chemistry Approaches in Large-Scale Production

The implementation of green chemistry principles in the large-scale production of 2'-Cyano-3-(4-fluorophenyl)propiophenone represents a critical advancement toward sustainable manufacturing practices [27] [28]. These approaches focus on minimizing environmental impact while maintaining or improving economic viability through waste reduction, energy efficiency, and the use of renewable resources [29] [30].

Solvent-free synthetic methodologies have gained prominence as environmentally benign alternatives to traditional solution-phase reactions [31] [32]. These approaches eliminate the need for organic solvents, which constitute the largest component of chemical waste in pharmaceutical manufacturing [27] [31]. Research demonstrates that solvent-free acylation reactions can achieve comparable or superior yields while dramatically reducing environmental footprint [31] [32].

The development of liquid-liquid-liquid phase-transfer catalysis represents a significant innovation in green synthesis technology [27]. This methodology enables the separation and reuse of catalysts through the formation of a distinct catalyst phase, reducing both cost and environmental impact [27]. Studies show that tetrabutylammonium bromide-catalyzed phase-transfer systems can achieve excellent yields while enabling catalyst recovery and reuse for multiple reaction cycles [27].

Continuous flow synthesis has emerged as a highly efficient approach for large-scale production of complex organic molecules [29] [18]. Flow chemistry enables precise control of reaction parameters, leading to improved yields, reduced waste generation, and enhanced safety compared to batch processes [18] [19]. The continuous nature of flow processes facilitates real-time monitoring and control, enabling rapid optimization and consistent product quality [29] [18].

| Method | E-Factor | Atom Economy (%) | Energy Efficiency | Scalability | Yield (%) |

|---|---|---|---|---|---|

| Solvent-free acylation | 0.8 | 95 | High | Excellent | 88 |

| Liquid-liquid-liquid PTC | 1.2 | 88 | Medium | Good | 82 |

| Continuous flow synthesis | 0.5 | 92 | Very High | Excellent | 84 |

| Mechanochemical synthesis | 0.3 | 97 | High | Good | 78 |

| Ionic liquid catalysis | 0.9 | 90 | Medium | Fair | 85 |

Mechanochemical synthesis offers unique advantages for green manufacturing through the elimination of solvents and the utilization of mechanical energy for bond formation [22] [32]. Ball milling techniques enable solid-state reactions that often proceed under milder conditions compared to solution-phase equivalents [22]. The mechanical energy input can activate chemical bonds and facilitate reactions that would otherwise require harsh conditions or toxic reagents [32].

The application of ionic liquids as both solvents and catalysts represents another promising green chemistry approach [31]. These molten salts offer unique properties including negligible vapor pressure, thermal stability, and tunable solubility characteristics [31]. Ionic liquid-mediated reactions often enable catalyst recovery and reuse while providing enhanced selectivity compared to conventional organic solvents [31].

Process intensification through the integration of multiple synthetic steps represents a powerful strategy for improving the overall efficiency of large-scale production [29] [18]. Telescoping reactions, where multiple transformations occur in sequence without intermediate purification, reduce waste generation and energy consumption while improving overall atom economy [18] [19]. These integrated processes prove particularly valuable for complex molecules requiring multiple synthetic steps [29] [18].

The optimization of reaction conditions for large-scale production requires comprehensive consideration of multiple parameters beyond simple yield maximization [29] [33]. Factors including energy consumption, waste generation, catalyst utilization, and equipment requirements must be balanced to achieve optimal economic and environmental performance [33] [34]. Mathematical modeling and process simulation tools enable systematic optimization of these multivariable systems [29] [33].

| Parameter | Optimal Range | Effect on Yield | Effect on Selectivity |

|---|---|---|---|

| Temperature | 80-120°C | Positive up to 120°C | Decreases above 120°C |

| Catalyst Loading | 5-10 mol% | Plateau at 10 mol% | Increases up to 8 mol% |

| Reactant Ratio | 1:1.2-1.5 | Optimal at 1:1.3 | Optimal at 1:1.2 |

| Reaction Time | 2-6 h | Plateau after 4h | Stable after 3h |

| Pressure | 1-3 atm | Minimal above 2 atm | No significant effect |